5-(3,5-Dimethoxyphenyl)-3-fluorophenol
Description
5-(3,5-Dimethoxyphenyl)-3-fluorophenol (CAS 1261965-75-6) is a fluorinated phenolic compound characterized by a central phenol ring substituted with a fluorine atom at position 3 and a 3,5-dimethoxyphenyl group at position 3. It is synthesized at 95% purity and has been studied extensively as a precursor or intermediate in medicinal chemistry, particularly in the development of antimycobacterial agents . For example, it serves as a key structural component in pyrazoline derivatives such as 3-(isoxazol-5-yl)-5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (compound 24), which exhibited potent activity against Mycobacterium tuberculosis (MIC: 1.6 µg/mL) . The compound’s bioactivity is attributed to its dual electron-donating (methoxy) and electron-withdrawing (fluoro) substituents, which influence electronic distribution and binding affinity to biological targets.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-13-5-10(6-14(8-13)18-2)9-3-11(15)7-12(16)4-9/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDHWLRFGBAMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684392 | |
| Record name | 5-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-75-6 | |
| Record name | 5-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(3,5-Dimethoxyphenyl)-3-fluorophenol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran, toluene, or dimethylformamide
Temperature: 80-120°C
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives
Reduction: Reduced phenolic compounds
Substitution: Amino or thiol-substituted phenolic compounds
Scientific Research Applications
Chemistry:
In organic synthesis, 5-(3,5-Dimethoxyphenyl)-3-fluorophenol serves as a building block for the synthesis of more complex molecules
Biology and Medicine:
The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new pharmaceuticals. The presence of fluorine and methoxy groups can enhance the bioavailability, metabolic stability, and overall efficacy of drug candidates.
Industry:
In the material science industry, this compound can be utilized in the development of advanced materials with specific properties, such as improved thermal stability, chemical resistance, and optical characteristics.
Mechanism of Action
The mechanism by which 5-(3,5-Dimethoxyphenyl)-3-fluorophenol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological responses. The presence of fluorine and methoxy groups can influence the binding affinity and selectivity of the compound towards its targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Biomolecules: Interaction with other biomolecules can lead to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Core Structure Variations: Pyrazoline vs. Oxadiazole Derivatives
The dimethoxyphenyl group is also observed in 2-(3,5-Dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole (, Table 1, Entry 8). Unlike this compound, this compound features an oxadiazole ring instead of a phenol core. Key differences include:
- Electronic Effects: The oxadiazole ring introduces π-conjugation, enhancing stability but reducing hydrogen-bonding capacity compared to the phenolic -OH group.
- Biological Activity: Oxadiazoles are often associated with antimicrobial and anti-inflammatory properties, whereas fluorophenols like the target compound are prioritized for antimycobacterial applications .
Fluorophenol Regiochemistry and Functionalization
Schlosser’s work on fluorophenol derivatives (e.g., 3,5-difluorophenol) highlights the importance of regiochemical substitution (). For instance, 3,5-difluorophenol lacks methoxy groups but shares fluorine substitution patterns. Key distinctions:
- Synthetic Utility: this compound’s methoxy groups enable selective demethylation or further derivatization, offering versatility in drug design compared to fully fluorinated analogs .
Pyrazole and Thiazole Hybrids
Pyrazoline-thiazole hybrids derived from this compound (e.g., compound 24a) demonstrate enhanced antimycobacterial activity compared to analogs like 3-(isoxazol-5-yl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (compound 25). The trimethoxyphenyl variant (compound 25) shows reduced activity (MIC: 6.25 µg/mL vs. 1.6 µg/mL for compound 24a), underscoring the critical role of substituent position and bulk .
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